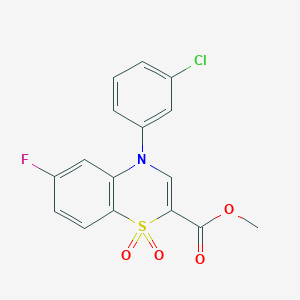

methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core substituted with a 3-chlorophenyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-8-11(18)5-6-14(13)24(15,21)22/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWFOHBJWIHBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, characterized by its unique structural features that contribute to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Common Name : this compound

- CAS Number : 1359388-54-7

- Molecular Formula : CHClFNOS

- Molecular Weight : 367.78 g/mol

The structure consists of a benzothiazine core with a methyl ester group and a chloro-substituted aromatic ring, which enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNOS |

| Molecular Weight | 367.78 g/mol |

| CAS Number | 1359388-54-7 |

Antimicrobial Properties

Benzothiazine derivatives have shown significant antimicrobial activity. Studies indicate that compounds with similar structures can exhibit effectiveness against various bacterial and fungal strains. For instance, certain benzothiazine derivatives have been reported to inhibit the growth of Aspergillus niger and Aspergillus fumigatus, demonstrating their potential as antifungal agents .

Anticancer Activity

Research into the anticancer properties of benzothiazines has revealed promising results. A study highlighted that modifications in the structure of benzothiazine derivatives could lead to enhanced antiproliferative effects on cancer cell lines. Specifically, compounds featuring electronegative substituents like chlorine have been associated with increased activity against colorectal cancer cell lines (HT29) with IC50 values indicating potent inhibitory effects .

Anti-inflammatory Effects

Benzothiazine derivatives have also been evaluated for their anti-inflammatory properties. For example, one study demonstrated that certain benzothiazine compounds exhibited anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. These compounds were found to significantly reduce carrageenan-induced edema in animal models .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymatic Activity : Many benzothiazine derivatives act by inhibiting specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Interaction with Cellular Targets : The compound may interact with cellular receptors or pathways that modulate cellular responses to stress or damage.

Study on Anticancer Activity

In a notable study published in MDPI, researchers investigated the effects of various benzothiazine derivatives on different cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapy .

Evaluation of Anti-inflammatory Properties

Another research effort focused on evaluating the anti-inflammatory effects of this compound using animal models. The results showed that it significantly reduced inflammation markers in treated subjects compared to controls, indicating its potential utility in managing inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Studies indicate that this compound shows potent activity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer), with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

In vitro studies have revealed that this compound possesses antimicrobial activity against certain Gram-positive bacteria. This suggests potential applications in developing new antibiotic agents .

Case Studies

Recent research findings further substantiate the therapeutic potential of this compound:

Cytotoxicity Studies

In one study, this compound was shown to induce apoptosis in cancer cell lines through mechanisms involving the disruption of mitochondrial function and activation of caspases .

Antimicrobial Studies

Another study focused on the antimicrobial efficacy of this compound against bacterial strains such as Staphylococcus aureus. The results indicated that it could inhibit bacterial growth effectively at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound’s benzothiazine-1,1-dioxide scaffold is shared with several analogs, differing primarily in halogenation and aryl group substitution. Key comparisons include:

Methyl 6-Bromo-4-(3-Methoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide

- Structural Differences :

- Position 6: Bromine replaces fluorine.

- Position 4: 3-Methoxyphenyl replaces 3-chlorophenyl.

- Impact on Properties: Bromine’s larger atomic radius and higher molecular weight (424.27 g/mol vs. The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, altering electronic distribution across the benzothiazine core .

Methyl 6-Fluoro-4-(3-Fluorophenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide

- Structural Differences :

- Position 4: 3-Fluorophenyl replaces 3-chlorophenyl.

- Molecular weight decreases (359.33 g/mol vs. 375.79 g/mol), which may influence solubility and bioavailability .

Triazole-Thione Derivatives (e.g., Compounds 19a, 20a, 21a)

- Structural Differences :

- Core: Triazole-thione replaces benzothiazine-1,1-dioxide.

- Substituents: Shared 3-chlorophenyl and halogenated aryl groups (e.g., 4-bromophenyl).

- Impact on Properties: The triazole-thione core introduces sulfur-based hydrogen bonding capacity, differing from the sulfone’s polar but non-acidic nature. Yields for these derivatives (75–82%) suggest comparable synthetic accessibility to benzothiazine derivatives, though pharmacological profiles likely diverge due to core differences .

Comparative Data Table

Electronic and Steric Considerations

- Fluorine (6-fluoro): Reduces metabolic degradation risk compared to bulkier halogens like bromine.

- Aryl Group Comparisons :

Preparation Methods

Solvent-Free Microwave Synthesis

A solvent-free protocol reduces waste and improves reaction kinetics:

Ultrasonic-Assisted Methods

Ultrasonic irradiation (40 kHz) enhances mass transfer in heterogeneous reactions:

Multi-Component Reaction (MCR) Platforms

A three-component reaction synthesizes the benzothiazine core and substituents in one pot:

Reactants :

- 2-Amino-5-fluorobenzenethiol

- 3-Chlorobenzaldehyde

- Methyl propiolate

Conditions :

Mechanistic Pathway :

- Knoevenagel condensation forms an α,β-unsaturated ester.

- Michael addition of the thiol group initiates cyclization.

Spectroscopic Characterization Data

Table 3: Key Spectroscopic Features

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(3-chlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzothiazine precursors with methyl chloroformate under anhydrous conditions. Key steps include:

- Step 1 : Preparation of the 1,4-benzothiazine scaffold using a Friedel-Crafts acylation to introduce the 3-chlorophenyl group.

- Step 2 : Fluorination at the 6-position using potassium fluoride (KF) in dimethylformamide (DMF) at 80°C.

- Step 3 : Esterification with methyl chloroformate in the presence of triethylamine (TEA) as a base .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with relative retention time (RRT) calibration against structurally similar benzothiazine derivatives (e.g., RRT ≈ 350 nm for analogous compounds) .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection at 260–350 nm. Compare retention times and response factors to pharmacopeial standards for benzothiazine derivatives (e.g., relative response factor F ≈ 1.7–1.9 for carboxylate analogs). Impurity limits should adhere to pharmacopeial thresholds (e.g., ≤1.0% w/w for related compounds) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to confirm substituent positions (e.g., 3-chlorophenyl at C4, fluorine at C6).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H] ≈ 380–385 Da).

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm, sulfone S=O stretches at ~1300 cm) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns.

- SAR Analysis : Compare with analogs (e.g., 4-hydroxy derivatives) to assess the impact of fluorine and chlorophenyl groups on bioactivity .

Q. What challenges arise in resolving its crystal structure via X-ray diffraction (XRD)?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Expect challenges due to low crystal symmetry or twinning.

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the chlorophenyl ring using PART instructions and isotropic displacement parameters. Validate via R-factor convergence (target: ) .

- Validation Tools : Cross-check with WinGX for symmetry operations and PLATON for ADDSYM analysis .

Q. How do experimental and computational data resolve contradictions in mechanistic studies?

- Methodological Answer :

- Case Study : If experimental kinetic data (e.g., rate constants) conflict with DFT-predicted transition-state energies:

Re-optimize computational models with solvent effects (e.g., PCM for DMSO).

Validate intermediates via in situ IR or LC-MS.

Use multivariate statistical analysis (e.g., PCA) to identify outliers in datasets.

- Example : Discrepancies in sulfone group reactivity may arise from solvation effects not accounted for in initial simulations .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of chlorinated byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Data Reporting Standards

Q. How should crystallographic data be reported to ensure reproducibility?

- Methodological Answer :

- CIF Submission : Include full crystallographic information files (CIFs) with refinement details (e.g., SHELXL instructions).

- Deposition : Submit to the Cambridge Structural Database (CSD) with DOI linking to Acta Crystallographica reports .

- Metadata : Report temperature, pressure, and radiation source to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.